8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H20N6O2 and its molecular weight is 400.442. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study by Zagórska et al. (2009) synthesized a series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and evaluated them for their potential anxiolytic and antidepressant activities. They found that some derivatives exhibited promising activities in preclinical models, suggesting a potential for therapeutic application in mood disorders (Zagórska et al., 2009).
Receptor Affinity and Molecular Studies
Further research by Zagórska et al. (2015) on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones evaluated their affinity for serotoninergic and dopaminergic receptors. The study identified compounds with significant ligand activity, highlighting the importance of substituents on the imidazo[2,1-f]purine system for receptor affinity and selectivity. This research underscores the compound's potential in developing new drugs for psychiatric and neurological disorders (Zagórska et al., 2015).
Antagonistic Activity on A3 Adenosine Receptors
Baraldi et al. (2008) extended their studies on 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones, focusing on improving potency and hydrophilicity to serve as potent and selective A(3) adenosine receptor antagonists. Through structural modifications and evaluation of their A(3) binding disposition via docking and 3D-QSAR studies, they sought to optimize these molecules for better therapeutic profiles (Baraldi et al., 2008).
Solid-Phase Synthesis Techniques
Karskela and Lönnberg (2006) developed a method for solid-supported synthesis of (3H-imidazo[2,1-i]purin-7-yl)methyl amines, demonstrating an efficient approach to synthesizing imidazo[2,1-i]purine derivatives. This method highlights the versatility and potential of imidazo[2,1-i]purine frameworks in drug development and chemical synthesis (Karskela & Lönnberg, 2006).
Properties
IUPAC Name |
6-(2-aminophenyl)-2-benzyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c1-14-12-26-18-19(24-21(26)28(14)17-11-7-6-10-16(17)23)25(2)22(30)27(20(18)29)13-15-8-4-3-5-9-15/h3-12H,13,23H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFHRKRWXJMVPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CC5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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